2,5-Difluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

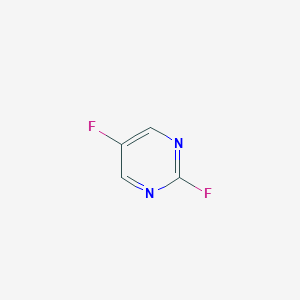

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZRVVFDGQSMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-84-1 | |

| Record name | 2,5-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-difluoropyrimidine, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the two fluorine atoms on the pyrimidine ring make this compound a valuable scaffold for the synthesis of novel bioactive molecules and functional materials.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₂F₂N₂ | [1] |

| Molecular Weight | 116.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17573-84-1 | [1] |

| Computed XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Note: The table summarizes computed data from various sources. Experimental validation is recommended.

For comparison, the related compound 2,4-difluoropyrimidine has a reported boiling point of 118-120 °C and a density of 1.359 g/mL at 25 °C.[2] Another related compound, 2,5-dichloropyrimidine, has a melting point of 52-55 °C.[3] These values can serve as estimations for the physical characteristics of this compound.

Reactivity and Key Reactions

The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the pyrimidine ring, making it susceptible to a variety of chemical transformations. The primary modes of reactivity for this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the two fluorine atoms, facilitates attack by nucleophiles. In general, for nucleophilic aromatic substitution on pyrimidine rings, the C2 and C4 positions are more reactive than the C5 position. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms when attack occurs at the C2 or C4 positions.[3]

For this compound, nucleophilic attack is expected to occur preferentially at the C2 position due to the activating effect of the adjacent nitrogen atom and the fluorine atom acting as a good leaving group. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making the C-F bonds in this compound particularly susceptible to substitution.[3]

Regioselectivity: The regioselectivity of SNAr on substituted pyrimidines can be influenced by the electronic nature of other substituents on the ring. While a fluorine at the 2-position is highly activated, the fluorine at the 5-position might also be displaced, potentially leading to a mixture of products depending on the nucleophile and reaction conditions. For instance, in 2,5-dichloropyrimidine, unprecedented C5-selective cross-coupling has been achieved under ligand-free conditions, suggesting that the C5 position can be made reactive.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general guideline for the reaction of a dihalopyrimidine with an amine nucleophile. Optimization of the solvent, base, temperature, and reaction time is crucial for achieving high yields and selectivity with this compound.

Materials:

-

This compound (1.0 eq.)

-

Amine nucleophile (1.0-1.2 eq.)

-

Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the this compound, the amine nucleophile, and the anhydrous solvent.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

References

Synthesis of 2,5-Difluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-difluoropyrimidine, a valuable fluorinated building block in medicinal chemistry and drug development. The primary route to this compound is through nucleophilic aromatic substitution (SNAr), specifically via a halogen exchange (Halex) reaction. This guide provides a comprehensive overview of the potential precursors, proposed reaction pathways, and detailed, albeit inferred, experimental protocols based on analogous transformations.

Introduction to this compound

This compound is an important intermediate in the synthesis of various biologically active molecules. The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, efficient and scalable synthetic routes to fluorinated heterocycles like this compound are of high interest to the pharmaceutical and agrochemical industries.

Precursor Selection and Availability

The synthesis of this compound can be envisioned from two primary precursors: 2,5-dichloropyrimidine and 2-chloro-5-fluoropyrimidine. The choice of precursor can depend on factors such as commercial availability, cost, and the efficiency of the subsequent fluorination step.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Indicative Pricing (per 100g) |

| 2,5-Dichloropyrimidine | 22536-67-0 | C4H2Cl2N2 | 148.98 | ~$146.77 - $477.65[1][2] |

| 2-Chloro-5-fluoropyrimidine | 62802-42-0 | C4H2ClFN2 | 132.52 | ~$572.65 (for 5g)[3] |

Note: Prices are indicative and subject to change based on supplier and purity.

Based on current market availability and pricing, 2,5-dichloropyrimidine appears to be the more cost-effective starting material for larger-scale synthesis.

Synthetic Pathways

The core of the synthesis lies in the halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution. In this reaction, the chlorine atoms on the pyrimidine ring are displaced by fluoride ions. The general transformation is depicted below.

References

2,5-Difluoropyrimidine CAS number and supplier

An In-depth Technical Guide to 2,5-Difluoropyrimidine

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and commercial availability.

Core Compound Identity

CAS Number: 17573-84-1[1][2][3]

This compound is an aromatic heterocyclic compound with the chemical formula C₄H₂F₂N₂.[1] Its structure features a pyrimidine ring with fluorine substituents at the 2 and 5 positions. The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, a common strategy in medicinal chemistry to enhance the efficacy of drug candidates.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₂N₂ | [1][2] |

| Molecular Weight | 116.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=C(C=NC(=N1)F)F | [1][2] |

| InChI Key | XQZRVVFDGQSMLS-UHFFFAOYSA-N | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Purity | ≥95% - >98.0%(GC) | [3] |

Advanced spectroscopic techniques are crucial for the structural confirmation of this compound.[1]

-

¹H NMR Spectroscopy: Provides information on the hydrogen atoms on the pyrimidine ring.[1]

-

¹³C NMR Spectroscopy: Identifies each unique carbon atom within the molecule.[1]

-

¹⁹F NMR Spectroscopy: An essential tool for characterizing fluorinated compounds.[1]

Suppliers

This compound is available from various chemical suppliers. Below is a list of potential vendors. Please note that availability and purity may vary.

| Supplier | Website |

| Benchchem | benchchem.com |

| CymitQuimica | cymitquimica.com |

| Fisher Scientific | fishersci.com |

| Aladdin | aladdin-reagent.com |

| Sigma-Aldrich | sigmaaldrich.com |

| Fluorochem | fluorochem.co.uk |

Experimental Protocols and Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic methodologies for related fluorinated pyrimidines can be adapted. The synthesis often involves the use of halogenated precursors.

A common strategy for synthesizing fluorinated pyrimidines involves nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyrimidines. For instance, the synthesis of 2,4-dichloro-5-fluoropyrimidine is achieved by reacting 5-fluorouracil with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline.[4]

General Experimental Workflow for Synthesis of a Dichlorofluoropyrimidine Derivative:

-

Reaction Setup: The starting material, 5-fluorouracil, is mixed with phosphorus oxychloride.

-

Addition of Acid Acceptor: N,N-dimethylaniline is added to the reaction mixture.

-

Heating: The mixture is heated to a specific temperature (e.g., 114°C) for a set duration (e.g., 2 hours).[4]

-

Workup: The reaction is quenched, and the product is extracted.

-

Purification: The crude product is purified to yield the final compound.

Caption: General workflow for the synthesis of a dichlorofluoropyrimidine derivative.

Applications in Drug Discovery and Materials Science

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The pyridine and pyrimidine scaffolds are prevalent in many FDA-approved drugs.[5] Fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.[6]

The electron-withdrawing nature of the difluoropyrimidine moiety can be leveraged to create molecules with interesting photophysical or non-linear optical properties.[1] Derivatives of this compound can be incorporated into larger molecular structures to fine-tune their biological activity or material properties.

Caption: The role of this compound as a versatile building block.

Conclusion

This compound is a significant chemical intermediate with considerable potential in the development of new drugs and materials. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive starting point for the synthesis of a wide range of functional molecules. Further research into the reactivity and applications of this compound is likely to yield novel and valuable discoveries.

References

Solubility of 2,5-Difluoropyrimidine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, and understanding its solubility in organic solvents is paramount for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. The solubility of a compound dictates the choice of solvents for reactions, crystallizations, and analytical procedures. This technical guide aims to provide a comprehensive overview of the solubility of this compound in organic solvents.

In the absence of specific experimental data for this compound, this guide will provide a framework for approaching solubility determination based on the general principles of solubility for pyrimidine derivatives and will outline the standard experimental protocols used to measure solubility.

General Principles of Pyrimidine Solubility

The solubility of pyrimidine and its derivatives is influenced by several factors, including:

-

Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Pyrimidine itself is a polar molecule due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The introduction of two highly electronegative fluorine atoms in this compound significantly increases its polarity.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role. Solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring, potentially leading to higher solubility.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound will affect its solubility. A higher lattice energy will require more energy to overcome, leading to lower solubility.

Based on these principles, it can be inferred that this compound would likely exhibit good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide) and polar protic solvents (e.g., methanol, ethanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be limited.

Experimental Protocols for Solubility Determination

To address the lack of available data, researchers can determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a classical and widely used method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. Filtration should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Analysis: A known mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Calculation: The mass of the dried residue (this compound) is determined. The solubility is then calculated and expressed in desired units (e.g., g/100 mL, mol/L, or mole fraction).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining the solubility of compounds that are available in smaller quantities or when a high-throughput screening approach is desired.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the mobile phase or a suitable solvent are prepared. These standards are injected into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Equilibration: Similar to the gravimetric method, a supersaturated solution of this compound in the test solvent is prepared and allowed to reach equilibrium at a constant temperature.

-

Sample Preparation and Analysis: A sample of the clear, saturated solution is withdrawn, filtered (using a filter compatible with the solvent), and then diluted with the mobile phase to a concentration that falls within the range of the calibration curve. The diluted sample is then injected into the HPLC system.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the need for solubility data.

Caption: Workflow for solvent selection for this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the fundamental principles and detailed experimental protocols necessary for researchers to determine this crucial physical property. The provided workflow offers a systematic approach to solvent selection. The generation and publication of such data would be of great value to the scientific community, particularly those working in the fields of medicinal chemistry and drug development.

The Multifaceted Biological Activities of Difluoropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoropyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of fluorine atoms into the pyrimidine ring significantly modulates the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical overview of the prominent biological activities of difluoropyrimidine derivatives, with a focus on their anticancer, antifungal, and antiviral properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development in this promising area.

Anticancer Activity

Difluoropyrimidine derivatives are most renowned for their potent anticancer effects, with 5-Fluorouracil (5-FU) being a cornerstone of chemotherapy for various solid tumors.[1][2] Their primary mechanism involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Mechanism of Action

The anticancer activity of many difluoropyrimidine derivatives stems from their role as antimetabolites. The most well-studied example is 5-Fluorouracil (5-FU), which, upon intracellular activation, exerts its cytotoxic effects through two main pathways:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. The resulting "thymineless death" is a key mechanism of 5-FU-induced cytotoxicity.[1][2]

-

Incorporation into RNA and DNA: The metabolite 5-fluorouridine-5'-triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. Similarly, 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[1]

Beyond the classical mechanism of 5-FU, novel difluoropyrimidine derivatives have been developed to target other key signaling pathways implicated in cancer, including:

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain difluoropyrimidine derivatives have been designed as inhibitors of CDKs, such as CDK2, CDK6, and CDK9.[3][4][5][6] By blocking the activity of these kinases, they disrupt cell cycle progression and induce apoptosis in cancer cells.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical driver of cell proliferation and survival in many cancers.[7][8][9][10][11] Several pyrimidine-based derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), effectively blocking downstream signaling cascades.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various difluoropyrimidine derivatives against a range of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | HT-29 (Colon) | Varies | [12] |

| 5-Fluorouracil | A549 (Lung) | Varies | [12] |

| Compound 9u | A549 (Lung) | 0.35 | [9] |

| Compound 9u | MCF-7 (Breast) | 3.24 | [9] |

| Compound 9u | PC-3 (Prostate) | 5.12 | [9] |

| Compound 5b (CDK9 Inhibitor) | Various | 0.059 | [4] |

| Compound 5d (CDK8 Inhibitor) | Various | 0.716 | [4] |

| Compound 5f (CDK7 Inhibitor) | Various | 0.479 | [4] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [13] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [13] |

| Dihydropyrimidin-2(1H)-one 1d | U87 (Glioblastoma) | 9.72 ± 0.29 | |

| Dihydropyrimidin-2(1H)-one 1d | U251 (Glioblastoma) | 13.91 ± 0.86 | |

| Dihydropyrimidin-2(1H)-one 1h | U87 (Glioblastoma) | 9.3 ± 0.81 | |

| Dihydropyrimidin-2(1H)-one 1h | U251 (Glioblastoma) | 14.01 ± 0.76 |

Signaling Pathways and Experimental Workflows

Antifungal Activity

Several difluoropyrimidine derivatives have demonstrated significant antifungal properties, positioning them as potential leads for the development of novel agricultural and clinical antifungal agents.

Mechanism of Action

The precise antifungal mechanisms of many novel difluoropyrimidine derivatives are still under investigation. However, some are known to interfere with essential fungal metabolic pathways. For instance, Flucytosine (5-fluorocytosine), a fluorinated pyrimidine analogue, is converted intracellularly by fungal cytosine deaminase into 5-fluorouracil. This is subsequently metabolized to FdUMP and FUTP, which disrupt fungal DNA and RNA synthesis, respectively, mirroring the anticancer mechanism of 5-FU.

Quantitative Data: In Vitro Antifungal Activity

The following table presents the 50% effective concentration (EC50) values of selected difluoropyrimidine derivatives against various fungal pathogens.

| Compound/Derivative | Fungal Pathogen | EC50 (µg/mL) | Reference |

| Compound 5o | Phomopsis sp. | 10.5 | [14][15] |

| Compound 5f | Phomopsis sp. | 15.1 | [14][15] |

| Compound 5p | Phomopsis sp. | 19.6 | [14][15] |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [14][15] |

Antiviral Activity

Difluoropyrimidine derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.

Mechanism of Action

The antiviral mechanisms of difluoropyrimidine derivatives are diverse and target-specific:

-

HIV Reverse Transcriptase Inhibition: Certain diarylpyrimidine derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks viral replication.

-

Influenza Virus Inhibition: Some novel pyrimidine derivatives have shown the ability to inhibit the replication of both influenza A and B viruses, although the precise mechanisms are still being elucidated for many of these compounds.

Quantitative Data: In Vitro Antiviral Activity

The table below lists the 50% effective concentration (EC50) values for some difluoropyrimidine derivatives against viral targets.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Compound 4 | Influenza B | 0.29 | [16] |

| Compound 4 | RSV | 0.40 | [16] |

| Compound 6 | Influenza B | 0.19 | [16] |

| Zanamivir (Control) | Influenza B | 0.14 | [16] |

| OA-10 | Influenza (H5N1, PR8, H9N2, H3N2) | Not specified | [17] |

| Chebulagic acid | Influenza | 1.36 ± 0.36 | [17] |

| Terflavin B | Influenza | 1.86 ± 0.98 | [17] |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the difluoropyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antifungal Activity: Poisoned Food Technique

This method is commonly used to evaluate the efficacy of antifungal compounds against mycelial growth.[20][21][22][23][24]

Principle: The test compound is incorporated into the growth medium, and the inhibition of fungal growth is measured by comparing the colony diameter to that of a control.

Procedure:

-

Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

-

Compound Incorporation: While the medium is still molten, add the difluoropyrimidine derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the "poisoned" medium into sterile Petri dishes.

-

Inoculation: Place a small disc of fungal mycelium from a fresh culture onto the center of the solidified agar in each plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. Determine the EC50 value from the dose-response curve.[25]

In Vitro Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a common method for screening compounds for their ability to inhibit HIV-1 RT.[26][27]

Principle: This assay measures the synthesis of DNA from an RNA template by the RT enzyme. The incorporation of labeled nucleotides into the newly synthesized DNA is quantified, and a decrease in this signal indicates inhibition of the enzyme.

Procedure:

-

Reaction Setup: In a microplate, combine the HIV-1 RT enzyme, a template-primer (e.g., poly(A)·oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin- or biotin-labeled dUTP).

-

Compound Addition: Add serial dilutions of the difluoropyrimidine derivatives to the reaction mixture. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.

-

Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (if using biotin-labeled dUTP) and detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A colorimetric or chemiluminescent substrate is then added.

-

Signal Measurement: Measure the resulting signal (absorbance or luminescence) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

Synthesis of Difluoropyrimidine Derivatives

A variety of synthetic routes have been developed for the preparation of difluoropyrimidine derivatives.

General Synthesis of 5-Fluorouracil Derivatives

One common approach involves the modification of the 5-fluorouracil scaffold. For example, 5-FU can be reacted with formaldehyde to form an intermediate that can then be coupled with various carboxylic acids to produce a range of ester derivatives.[15] Another method involves the reaction of 5-FU with chloroacetic acid to form 5-fluorouracil-1-carboxylic acid, which can then be further derivatized.[28]

General Synthesis of 2,4-Difluoropyrimidine Derivatives

2,4-Difluoropyrimidine is a key intermediate for the synthesis of many biologically active compounds. It can be synthesized through various methods, including the reaction of 2,4-dihydroxypyrimidine with a fluorinating agent.

Conclusion

Difluoropyrimidine derivatives continue to be a rich source of inspiration for the design and development of new therapeutic agents. Their diverse biological activities, spanning from well-established anticancer effects to promising antifungal and antiviral properties, underscore their versatility as privileged scaffolds in medicinal chemistry. The information presented in this guide, including quantitative activity data, detailed experimental protocols, and insights into relevant signaling pathways, provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this important class of compounds. Future research should focus on elucidating the mechanisms of action of novel derivatives, optimizing their potency and selectivity, and exploring their efficacy in preclinical and clinical settings.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives | Puspaningtyas | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 15. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. researchgate.net [researchgate.net]

- 20. ijcmas.com [ijcmas.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. xpressbio.com [xpressbio.com]

- 27. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2,4-Difluoropyrimidine 97 2802-61-1 [sigmaaldrich.com]

The Strategic Incorporation of 2,5-Difluoroaromatic Moieties in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorination patterns, the 2,5-difluoroaromatic motif has emerged as a key building block in the design of highly potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of molecules containing this scaffold, with a particular focus on its role in the development of targeted kinase inhibitors. Detailed experimental protocols, quantitative biological data, and a visual representation of the relevant signaling pathway are presented to equip researchers with the practical knowledge to leverage this privileged structural element in their drug discovery endeavors.

Introduction: The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] The 2,5-difluoro substitution pattern on an aromatic ring, in particular, creates a unique electronic environment that can lead to enhanced target engagement and improved drug-like properties. This guide will explore the utility of the 2,5-difluorophenyl building block through the lens of a prominent example in oncology: the development of Tropomyosin Receptor Kinase (Trk) inhibitors.

The 2,5-Difluorophenyl Moiety in Kinase Inhibitors: A Case Study of Larotrectinib

Larotrectinib is a first-in-class, highly selective inhibitor of Trk kinases, which has demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions.[3][4][5] The structure of Larotrectinib features a key (R)-2-(2,5-difluorophenyl)pyrrolidine fragment, which plays a critical role in its potent and selective inhibition of the Trk kinase family.[1][6]

Synthesis of Key Building Blocks and the Final Compound

The synthesis of Larotrectinib and related analogs relies on the preparation of key intermediates, including the pyrazolo[1,5-a]pyrimidine core and the chiral 2-(2,5-difluorophenyl)pyrrolidine side chain.

2.1.1. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of various kinase inhibitors.[7][8] Its synthesis typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[9][10]

2.1.2. Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine:

The chiral 2-(2,5-difluorophenyl)pyrrolidine is a crucial component of Larotrectinib. Several synthetic routes have been developed, often involving the asymmetric reduction of a cyclic imine precursor.[11][12][13]

Experimental Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine [14]

-

Preparation of tert-butyl pyrrolidone-1-carboxylate: Pyrrolidone is reacted with di-tert-butyl dicarbonate in the presence of a base in a polar or non-polar solvent.

-

Grignard Reaction: The resulting tert-butyl pyrrolidone-1-carboxylate is reacted with the Grignard reagent derived from 2,5-difluorobromobenzene in an organic solvent to yield tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate.

-

Dehydration and Deprotection: The tertiary alcohol is then subjected to acid-catalyzed dehydration and deprotection to afford 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

-

Asymmetric Reduction: Finally, the cyclic imine is reduced using a chiral acid (e.g., D-mandelic acid) and a reducing agent like ammonia borane complex in a suitable solvent system (e.g., toluene/water) to yield (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity.[14]

2.1.3. Final Assembly of Larotrectinib:

The final step in the synthesis of Larotrectinib involves the coupling of the pyrazolo[1,5-a]pyrimidine core with the chiral pyrrolidine side chain and the subsequent attachment of the hydroxypyrrolidine carboxamide moiety.[1][15][16]

Biological Activity and Structure-Activity Relationship (SAR)

The 2,5-difluorophenyl group in Larotrectinib is crucial for its high potency against Trk kinases. SAR studies have shown that the fluorine atoms contribute to favorable interactions within the ATP-binding pocket of the kinase.[17]

Table 1: In Vitro Kinase Inhibitory Activity of Larotrectinib

| Kinase | IC50 (nM) |

| TRKA | 2-20 |

| TRKB | 2-20 |

| TRKC | 2-20 |

Data compiled from preclinical studies.[18]

The Trk Signaling Pathway and Mechanism of Inhibition

Trk receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[19][20] In certain cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of constitutively active Trk fusion proteins that drive tumor growth.[18]

Larotrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk proteins and preventing their phosphorylation and subsequent activation of downstream signaling pathways.[21] This leads to the inhibition of cell proliferation and the induction of apoptosis in tumors harboring NTRK fusions.

Figure 1: Simplified Trk signaling pathway and the mechanism of action of Larotrectinib.

Experimental Protocols: Biological Evaluation

The biological activity of Trk inhibitors is typically assessed through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Experimental Protocol: TRKA Kinase Assay [2][22][23]

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT). Prepare serial dilutions of the test compound (e.g., Larotrectinib) in DMSO.

-

Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant TrkA kinase, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in the kinase buffer.

-

Inhibitor Addition: Add the serially diluted test compound to the wells. Include a DMSO control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay (Promega): This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2]

-

HTRF® KinEASE™-TK (Cisbio): This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate.[22]

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed a cancer cell line known to harbor an NTRK fusion (e.g., KM12 cells) into a 96-well plate.

-

Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compound.

-

Incubation: Incubate the cells for a period of time (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).

Figure 2: General experimental workflow for the development of a kinase inhibitor.

Pharmacokinetics and Clinical Development

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. Kinase inhibitors, including those with fluorinated scaffolds, are often orally bioavailable and undergo metabolism primarily through the cytochrome P450 system.[24][25] Larotrectinib has been evaluated in several clinical trials and has demonstrated a favorable pharmacokinetic profile and a high degree of efficacy in patients with NTRK fusion-positive cancers.[3][5]

Conclusion

The 2,5-difluoroaromatic moiety is a valuable building block in medicinal chemistry, particularly in the design of targeted kinase inhibitors. The case of Larotrectinib highlights how the strategic incorporation of this motif can lead to the development of highly potent and selective drugs with significant clinical impact. The synthetic routes and biological evaluation methods detailed in this guide provide a framework for the discovery and development of novel therapeutics leveraging this privileged scaffold. As our understanding of the subtle effects of fluorine on molecular interactions continues to grow, the application of 2,5-difluoroaromatic building blocks is poised to expand, offering new opportunities to address unmet medical needs.

References

- 1. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 2. promega.com [promega.com]

- 3. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basket trial of TRK inhibitors demonstrates efficacy in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 12. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 14. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 15. data.epo.org [data.epo.org]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Trk receptor - Wikipedia [en.wikipedia.org]

- 21. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 22. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Experimental Guide to the Electronic Structure of 2,5-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to elucidate the electronic structure of 2,5-difluoropyrimidine. This molecule is of significant interest in medicinal chemistry and materials science due to the influence of fluorine substitution on the electronic properties of the pyrimidine ring. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent.

Theoretical Calculations of Electronic Structure

Theoretical quantum chemical calculations are indispensable tools for gaining detailed insights into the molecular properties of this compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict its geometric and electronic characteristics.

Computational Methods

The choice of computational method and basis set is critical for obtaining accurate theoretical predictions. A widely used and effective approach involves DFT calculations with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1][2][3] For enhanced accuracy, various basis sets such as 6-311++G(d,p) are frequently utilized to describe the atomic orbitals.[4][5][6] Ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for more rigorous calculations of the molecular geometries.[1]

Predicted Molecular Properties

Theoretical calculations can provide a wealth of quantitative data on the electronic and structural properties of this compound. These include:

-

Optimized Molecular Geometry: Calculations can predict bond lengths and angles in the ground state.

-

Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental infrared and Raman spectra.

-

Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

The following tables present representative data that would be obtained from such theoretical calculations.

Table 1: Theoretically Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.33 | C6-N1-C2 |

| C2-N3 | 1.33 | N1-C2-N3 |

| N3-C4 | 1.34 | C2-N3-C4 |

| C4-C5 | 1.39 | N3-C4-C5 |

| C5-C6 | 1.38 | C4-C5-C6 |

| C6-N1 | 1.34 | C5-C6-N1 |

| C2-F | 1.35 | F-C2-N1 |

| C5-F | 1.36 | F-C5-C4 |

| C4-H | 1.08 | H-C4-N3 |

| C6-H | 1.08 | H-C6-N1 |

Table 2: Theoretically Predicted Vibrational Frequencies for this compound

| Mode | Wavenumber (cm⁻¹) | Assignment |

| ν1 | 3100 | C-H stretching |

| ν2 | 1600 | C=N stretching |

| ν3 | 1550 | C=C stretching |

| ν4 | 1250 | C-F stretching |

| ν5 | 800 | Ring breathing |

Table 3: Theoretically Predicted Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| N1 | -0.50 |

| C2 | 0.60 |

| N3 | -0.55 |

| C4 | 0.10 |

| C5 | -0.20 |

| C6 | 0.15 |

| F (on C2) | -0.35 |

| F (on C5) | -0.30 |

| H (on C4) | 0.05 |

| H (on C6) | 0.05 |

Table 4: Theoretically Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Experimental Validation

Experimental techniques are essential for validating the results of theoretical calculations and providing a complete picture of the electronic structure.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the molecule. The experimental spectra can be compared with the theoretically predicted vibrational frequencies to confirm the molecular structure and the accuracy of the computational method.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides detailed information about the chemical environment of the atoms in the molecule, which can be used to confirm the predicted molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions in the molecule. The experimental absorption maxima can be compared with the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[2][7]

Experimental Protocols

FTIR Spectroscopy Protocol:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.[4]

Raman Spectroscopy Protocol:

-

The this compound sample is placed in a capillary tube or a suitable sample holder.

-

The sample is illuminated with a monochromatic laser beam.

-

The scattered light is collected and analyzed by a Raman spectrometer.

-

The Raman spectrum is recorded, typically in the range of 4000-50 cm⁻¹.[4]

NMR Spectroscopy Protocol:

-

A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the magnet of an NMR spectrometer.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired using appropriate pulse sequences.

Workflow and Data Integration

The synergy between theoretical calculations and experimental results is crucial for a thorough understanding of the electronic structure of this compound. The following diagram illustrates the typical workflow for such an investigation.

Conclusion

The combination of theoretical calculations and experimental validation provides a powerful approach for elucidating the electronic structure of this compound. The insights gained from these studies are invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties for applications in drug development and materials science. The methodologies and representative data presented in this guide serve as a comprehensive resource for researchers in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemotherapy: The Discovery and History of Fluorinated Pyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated pyrimidines in the mid-20th century marked a pivotal moment in the history of oncology, heralding the age of rational drug design in cancer chemotherapy. This guide delves into the core of this discovery, tracing the scientific journey from initial hypothesis to clinical application, with a focus on the seminal compound, 5-fluorouracil (5-FU). We will explore the key experiments, methodologies, and quantitative data that established fluorinated pyrimidines as a cornerstone of cancer treatment, a status they maintain to this day.

The Genesis of an Idea: A Rational Approach to Cancer Treatment

The story of fluorinated pyrimidines begins with the insightful observations of Dr. Charles Heidelberger at the McArdle Laboratory for Cancer Research at the University of Wisconsin. In the early 1950s, it was noted that liver tumors utilized the nucleic acid precursor uracil more readily than normal tissues. This led to the hypothesis that a modified, or "fraudulent," version of uracil could be preferentially taken up by cancer cells, thereby disrupting their growth.

Heidelberger, in collaboration with Robert Duschinsky and his team at Hoffmann-La Roche, embarked on a quest to synthesize a uracil analog that could act as an antimetabolite. The strategic placement of a highly electronegative fluorine atom at the 5-position of the pyrimidine ring was proposed to block the enzymatic conversion of uracil to thymine, a crucial component of DNA. This rational design approach was a departure from the serendipitous discoveries that had characterized early cancer drug development.

The Synthesis of a Landmark Compound: 5-Fluorouracil

The successful synthesis of 5-fluorouracil was a significant chemical achievement. The original method, published in 1957, involved a multi-step process.

Experimental Protocols

Original Synthesis of 5-Fluorouracil (Duschinsky, Pleven, and Heidelberger, 1957)

A later patent described a method involving the condensation of ethylmonofluoroacetate with ethyl formate in the presence of potassium ethoxide to form ethylformylfluoroacetate enolate.[1] This was then condensed with an alkylisothiourea salt, followed by hydrolysis to yield 5-fluorouracil.[1]

Diagram of the Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Fluorouracil.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Subsequent research elucidated the complex mechanism by which 5-FU exerts its cytotoxic effects. It acts as a "prodrug," being converted intracellularly into several active metabolites that interfere with nucleic acid synthesis and function.

Diagram of the 5-Fluorouracil Metabolic Pathway and Mechanism of Action

Caption: Metabolic activation of 5-FU and its primary mechanisms of action.

The key mechanisms of action are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This fraudulent base disrupts RNA processing and function, leading to errors in protein synthesis and cell death.

-

Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Early Methods)

Early assays to determine TS inhibition often utilized radiolabeled substrates. A typical protocol would involve:

-

Preparation of cell-free extracts: Tumor or cell line homogenates containing active TS were prepared.

-

Incubation: The extracts were incubated with a radiolabeled substrate, such as [³H]deoxyuridine monophosphate (dUMP), in the presence and absence of FdUMP.

-

Separation of product: The product of the reaction, [³H]deoxythymidine monophosphate (dTMP), was separated from the substrate using techniques like paper chromatography or ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the dTMP fraction was measured using a scintillation counter to determine the rate of TS activity and the degree of inhibition by FdUMP.

Detection of 5-FU Incorporation into Nucleic Acids (Early Methods)

The incorporation of 5-FU into RNA and DNA was initially demonstrated using radiolabeled [¹⁴C]5-FU or [³H]5-FU. The general workflow was as follows:

-

In vivo or in vitro labeling: Animals with tumors or cell cultures were treated with radiolabeled 5-FU.

-

Nucleic acid extraction: DNA and RNA were isolated from the tissues or cells.

-

Hydrolysis: The purified nucleic acids were hydrolyzed to their constituent nucleosides or bases.

-

Chromatographic separation: The hydrolysates were separated using paper chromatography or high-performance liquid chromatography (HPLC).

-

Radioactivity measurement: The radioactivity in the fractions corresponding to fluorouridine (from RNA) and fluorodeoxyuridine (from DNA) was quantified to determine the extent of incorporation.

From the Bench to the Bedside: Early Clinical Investigations

Following promising results in preclinical animal models, the first clinical trials of 5-FU were initiated. The landmark 1958 paper by Curreri, Ansfield, McIver, Waisman, and Heidelberger in Cancer Research detailed the initial clinical experience with the drug.

Diagram of the Early Clinical Trial Workflow

Caption: Simplified workflow of the initial clinical trials of 5-Fluorouracil.

Data Presentation

The early clinical trials demonstrated the antitumor activity of 5-FU across a range of solid tumors, particularly those of the gastrointestinal tract and breast.

Table 1: Summary of Objective Tumor Regression in Early Clinical Trials of 5-Fluorouracil

| Tumor Type | Number of Patients Treated | Number of Patients with Objective Regression | Percentage of Patients with Objective Regression (%) |

| Carcinoma of the Breast | 25 | 9 | 36 |

| Carcinoma of the Colon and Rectum | 35 | 8 | 23 |

| Carcinoma of the Stomach | 10 | 2 | 20 |

| Carcinoma of the Ovary | 7 | 2 | 29 |

| Carcinoma of the Cervix | 6 | 2 | 33 |

| Miscellaneous Tumors | 20 | 3 | 15 |

Data adapted from early clinical reports. The exact numbers may vary between initial publications.

These early studies, while limited by modern standards, provided clear evidence of 5-FU's efficacy and laid the groundwork for its eventual approval and widespread clinical use.

The Enduring Legacy of Fluorinated Pyrimidines

The discovery of fluorinated pyrimidines was a triumph of rational drug design and a testament to the power of interdisciplinary collaboration. 5-Fluorouracil and its derivatives remain indispensable tools in the oncologist's arsenal, used in the treatment of a wide array of cancers. The foundational research detailed in this guide not only provided a life-saving class of drugs but also paved the way for the development of numerous other antimetabolites and targeted cancer therapies. The story of fluorinated pyrimidines is a compelling example of how a deep understanding of cellular biochemistry can be translated into profound clinical impact.

References

An In-Depth Technical Guide to the Safety and Handling of 2,5-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyrimidine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with fluorine atoms at the 2 and 5 positions.[1] As with many fluorinated heterocycles, it serves as a valuable and versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[2][3]

Given its reactivity and hazardous properties, a comprehensive understanding of safety and handling protocols is paramount for all laboratory personnel. This guide provides detailed information on hazard identification, personal protective equipment (PPE), emergency procedures, and proper storage and disposal of this compound to ensure a safe research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 17573-84-1 | [1][4] |

| Molecular Formula | C₄H₂F₂N₂ | [1][4] |

| Molecular Weight | 116.07 g/mol | [1][4] |

| InChIKey | XQZRVVFDGQSMLS-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C=NC(=N1)F)F |[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). All personnel must be familiar with its specific hazards before handling.

GHS Pictograms:

Signal Word: Danger [4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source:[4]

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to protocols and the consistent use of appropriate engineering controls and PPE.[5]

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale & Best Practices |

|---|---|---|

| Eye/Face | Chemical splash goggles and a face shield.[5] | Provides minimum protection against splashes. A face shield is required when there is a significant risk of splashing.[5] |

| Hand | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Consult manufacturer compatibility charts. Inspect gloves before use and replace immediately if contaminated or damaged.[5] |

| Body | Flame-retardant laboratory coat. | Must be worn at all times. For larger quantities, a chemical-resistant apron is also recommended.[5][8] |

| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill.[9] | Use should be based on a risk assessment and follow a formal respiratory protection program. |

General Handling Protocol

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: Standard Handling Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8] For small fires, carbon dioxide (CO₂) may be used.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[8] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) and hydrogen chloride gas.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]

Accidental Release Measures

A clear, logical response is necessary to contain a spill and protect laboratory personnel.

Caption: Spill Response Logic for this compound.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[8] The storage area should be designated for flammable liquids.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Atmosphere: Some related fluorinated pyrimidines are moisture and/or air-sensitive.[6] While not explicitly stated for this compound, storage under an inert atmosphere (e.g., argon, nitrogen) is a prudent measure.

Disposal

-

Regulations: All waste material must be disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.

-

Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a dedicated, clearly labeled, and sealed container for hazardous waste.[5][12]

-

Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[12] Do not mix with other waste streams unless compatibility is confirmed.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical and adhere to all institutional safety policies.

References

- 1. This compound | 17573-84-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H2F2N2 | CID 14449398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,5-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,5-difluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyrimidine motif in a wide range of therapeutic agents. The strategic introduction of nucleophiles at the C2 and C5 positions allows for the generation of diverse molecular scaffolds.

Introduction to SNAr Reactions of this compound

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a facile process, particularly when activated by electronegative fluorine atoms. In this compound, the fluorine atom at the C2 position is generally more susceptible to nucleophilic attack than the fluorine at the C5 position. This regioselectivity is attributed to the electronic stabilization of the Meisenheimer intermediate by the two ring nitrogens. The C2 position is ortho and para to the ring nitrogens, which can effectively delocalize the negative charge of the intermediate. In contrast, the C5 position only benefits from stabilization by one adjacent nitrogen.

Factors such as the nature of the nucleophile, solvent, temperature, and presence of a base can influence the reaction rate and, in some cases, the regioselectivity. Understanding these parameters is crucial for the controlled synthesis of desired 2-substituted or 2,5-disubstituted pyrimidine derivatives.

Data Presentation: SNAr Reactions with Various Nucleophiles

The following tables summarize quantitative data for the SNAr reactions of this compound with nitrogen, oxygen, and sulfur nucleophiles. These examples are drawn from literature and provide a basis for reaction design and optimization.

Table 1: Reactions with Nitrogen Nucleophiles

| Nucleophile | Product(s) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | 2-Amino-5-fluoropyrimidine | 1,2-Dichloroethane / aq. NH₃ | - | 60-65 | 5 | 75.5 | [1] |

| Morpholine | 4-(5-Fluoropyrimidin-2-yl)morpholine | CH₃CN | K₂CO₃, Et₃N | Reflux | 24 | - | [2] |

| Piperidine | 5-Fluoro-2-(piperidin-1-yl)pyridine | DMF | - | 130 | - | - | [3] |

| Aniline | N-Phenyl-5-fluoropyrimidin-2-amine | - | - | - | - | - | - |

Table 2: Reactions with Oxygen Nucleophiles

| Nucleophile | Product(s) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide | 2-Methoxy-5-fluoropyrimidine | Methanol | NaOMe | RT | 0.5 | High | [4][5][6] |

| Sodium ethoxide | 2-Ethoxy-5-fluoropyrimidine | Ethanol | NaOEt | - | - | - | - |

| Phenol | 5-Fluoro-2-phenoxypyrimidine | - | K₂CO₃ | - | - | - | - |

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Product(s) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | 5-Fluoro-2-(phenylthio)pyrimidine | Nitromethane | - | 0 | - | - | [7] |

| p-Nitrothiophenol | 5-Fluoro-2-((4-nitrophenyl)thio)pyrimidine | - | - | - | - | 81 | [8] |

Note: A hyphen (-) indicates that the specific data was not provided in the cited literature.

Experimental Protocols

The following are detailed protocols for key SNAr reactions of this compound.

Protocol 1: Synthesis of 2-Amino-5-fluoropyrimidine

This protocol describes the amination of a related fluorinated precursor, which can be adapted for this compound, to yield 2-amino-5-fluoropyrimidine.

Materials:

-

4-Cyano-1-butyne

-

Cuprous chloride

-

Fluorine gas (diluted in nitrogen)

-

1,2-Dichloroethane

-

17 wt% Aqueous ammonia

-

Saturated brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (PTFE-lined, three-necked)

-

Stirrer, thermometer, reflux condenser

-

Exhaust absorber for sodium hydroxide solution

Procedure:

-

To a 500 mL PTFE-lined three-necked flask equipped with a stirrer, thermometer, reflux condenser, and an exhaust absorber containing 20 wt% sodium hydroxide solution, add 120 g of 1,2-dichloroethane.

-

Add 15.8 g (0.2 mol) of 4-cyano-1-butyne and 0.5 g (0.005 mol) of cuprous chloride to the flask.

-

While stirring, intermittently introduce a nitrogen-diluted fluorine gas (2-5 wt% fluorine) at 30-35 °C. A total of 8 g of fluorine gas is added over 5 hours.

-

After the addition of fluorine is complete, continue stirring the reaction at 35-40 °C for 3 hours. Monitor the reaction progress by sampling.

-

Once the addition reaction is complete, bubble nitrogen gas through the mixture for 2 hours to remove any residual fluorine gas and hydrogen fluoride.

-

Add 120 g of 17 wt% aqueous ammonia to the reaction mixture and stir at 60-65 °C for 5 hours.[1]

-

Cool the reaction to 20 °C and separate the layers.

-

Extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.

-